H-DL-Val-Leu-Arg-pNA
CAS No.: 117961-22-5
Cat. No.: VC0175070
Molecular Formula: C25H42N8O7
Molecular Weight: 566.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117961-22-5 |
|---|---|
| Molecular Formula | C25H42N8O7 |
| Molecular Weight | 566.65 |
| IUPAC Name | (2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |
| Standard InChI | InChI=1S/C23H38N8O5/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27)/t17-,18-,19?/m0/s1 |
| SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N |
Introduction
Chemical Structure and Properties
Molecular Composition
H-DL-Val-Leu-Arg-pNA is a synthetic peptide substrate characterized by a specific sequence of amino acids coupled with a p-nitroanilide group. The compound's full chemical name is (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide . This compound includes D-Valine (or a racemic DL-Valine in some variants), L-Leucine, and L-Arginine linked to a p-nitroanilide chromophore. The presence of this chromophore enables colorimetric detection during enzymatic assays, making it particularly valuable for biochemical research.
Physical Properties
H-DL-Val-Leu-Arg-pNA typically exists in powder form and has specific physical and chemical characteristics that make it suitable for various biochemical applications. The compound demonstrates good water solubility, which facilitates its use in aqueous enzymatic assays and ligand binding studies. This property is particularly important for biological research where reactions often occur in aqueous environments.
Table 1: Physical and Chemical Properties of H-DL-Val-Leu-Arg-pNA Variants
| Property | H-DL-Val-Leu-Arg-pNA | D-Val-Leu-Arg-pNA Diacetate Salt |
|---|---|---|
| Molecular Formula | C25H42N8O7 | C23H38N8O5 · 2 C2H4O2 |
| Molecular Weight | 566.65 g/mol | 626.70 g/mol |
| CAS Number | 117961-22-5 | 64816-14-4 |
| Physical Form | Powder | White powder |
| Solubility | Water-soluble | Water-soluble |
| Purity Standard | ≥95% (HPLC) | ≥95% (HPLC) |
| Storage Condition | -20°C | -20°C |
The compound has relatively moderate lipophilicity, with an XLogP3-AA value of approximately 1 reported for the D-Val variant . This property affects its membrane permeability and distribution in biological systems. The compound contains multiple hydrogen bond donors (6) and acceptors (7), which contribute to its interaction capabilities with biological targets .
Structural Variants
Several variants of this compound exist, differing in their exact amino acid composition, salt form, or stereochemistry. The most common variants include:
-
H-DL-Val-Leu-Arg-pNA (racemic mixture at the Valine position)
These structural variations can affect substrate specificity for different proteases, making certain variants more suitable for specific enzymatic assays. The diacetate and hydrochloride salt forms are commonly used to enhance stability and solubility properties for research and commercial applications.
Biochemical Applications
Enzymatic Assays
H-DL-Val-Leu-Arg-pNA serves as a critical substrate in enzyme activity assays, particularly for proteases. The compound's design allows for the colorimetric detection of enzymatic activity through the release of p-nitroaniline upon cleavage by the target enzyme. This chromogenic property enables researchers to quantify enzyme kinetics by measuring the absorbance change at a specific wavelength.
The compound is particularly valuable for assaying various proteases, including:
-
Kallikrein: D-Val-Leu-Arg-pNA variants are used as substrates to assess kallikrein activity
-
Other serine proteases: The compound's specific amino acid sequence makes it suitable for studying various serine proteases involved in physiological and pathological processes
These assays are fundamental in understanding enzyme mechanisms, evaluating enzyme inhibitors, and screening potential therapeutic compounds that target specific proteolytic pathways.
Protease Specificity
The specificity of H-DL-Val-Leu-Arg-pNA for certain proteases makes it an excellent tool for discriminating between different enzymatic activities in complex biological samples. This specificity is determined by the amino acid sequence of the peptide portion of the molecule, which interacts with the substrate binding sites of the target enzymes.
Research has shown that the compound is effective across a wide pH range, from pH 2 to 11, when used to assess protease II activity. This broad pH tolerance enhances its utility in diverse experimental conditions and allows researchers to investigate enzyme activity under various physiological and non-physiological conditions.
Research Applications
H-DL-Val-Leu-Arg-pNA has numerous applications in biochemical and pharmaceutical research:
-
Enzyme Kinetics Studies: The compound is used to determine kinetic parameters such as Km, Vmax, and kcat for various proteases
-
Inhibitor Screening: It serves as a substrate in assays designed to identify and characterize protease inhibitors
-
Structure-Activity Relationship Studies: Researchers use it to investigate how structural modifications of enzymes or inhibitors affect proteolytic activity
-
Protein Interaction Studies: The compound helps in elucidating protein-protein interactions and cellular signaling pathways
-
Academic Teaching: It is utilized in biochemistry and molecular biology courses to demonstrate concepts of enzyme activity and protein chemistry
These applications make H-DL-Val-Leu-Arg-pNA an invaluable tool in both basic research and applied sciences, contributing significantly to our understanding of biochemical processes and disease mechanisms.
Pharmaceutical and Clinical Significance
Drug Development Applications
H-DL-Val-Leu-Arg-pNA plays a crucial role in pharmaceutical research and drug development processes. The compound facilitates the evaluation of drug candidates by providing a means to assess their inhibitory effects on proteolytic enzymes. This capability is particularly important in the development of drugs targeting proteases, which are implicated in various pathological conditions including cardiovascular diseases, cancer, and inflammatory disorders.
The compound serves as a valuable tool in:
-
High-throughput screening of compound libraries for protease inhibitors
-
Structure-activity relationship studies of lead compounds
-
Optimization of drug candidates by providing quantitative data on inhibitory potency
-
Mechanistic studies of enzyme-inhibitor interactions
These applications contribute significantly to the discovery and development of novel therapeutic agents with enhanced efficacy and selectivity.
Diagnostic Applications
In clinical research, H-DL-Val-Leu-Arg-pNA is utilized in the development of diagnostic tests that require the detection of specific proteolytic activities. Its solubility in water makes it particularly suitable for ligand binding assays in diagnostic platforms. The compound's chromogenic properties enable the development of straightforward colorimetric assays that can be easily implemented in clinical laboratory settings.
Potential diagnostic applications include:
-
Detection of elevated protease activities associated with certain diseases
-
Monitoring protease inhibitor therapies
-
Assessment of protease-related biomarkers in patient samples
These diagnostic applications have implications for disease detection, monitoring, and personalized medicine approaches where protease activity is relevant to disease pathology or treatment response.
Clinical Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume